Neomycin C

説明

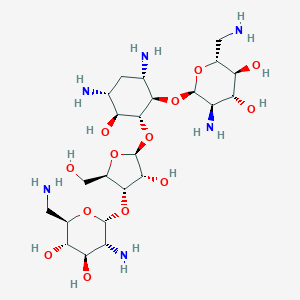

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBHMTALBVVCIT-VZXHOKRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63121-20-0 (mono-hydrochloride) | |

| Record name | Neomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80892006 | |

| Record name | Neomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-86-4 | |

| Record name | Neomycin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOMYCIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B1U1NS16Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of Neomycin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomycin C is a member of the neomycin family of aminoglycoside antibiotics, a class of potent, broad-spectrum antibacterial agents. It is a stereoisomer of the more abundant and biologically active Neomycin B. A thorough understanding of the precise three-dimensional structure and stereochemical configuration of Neomycin C is paramount for elucidating its mechanism of action, understanding its potential for ototoxicity and nephrotoxicity, and for the rational design of novel aminoglycoside derivatives with improved therapeutic indices. This technical guide provides a comprehensive overview of the structure and stereochemistry of Neomycin C, including its constituent units, glycosidic linkages, and the absolute configuration of its numerous chiral centers. It also presents available quantitative data, outlines experimental protocols for structural elucidation, and visualizes key biological pathways involving this complex natural product.

Introduction

Neomycin, first isolated from Streptomyces fradiae in 1949, is a mixture of structurally related aminoglycoside antibiotics, primarily Neomycin A, B, and C.[1] While Neomycin B (also known as framycetin) is the most prevalent and active component, Neomycin C constitutes a significant portion of the mixture.[1] The neomycins exert their antibacterial effect by binding to the 30S ribosomal subunit of susceptible bacteria, leading to the inhibition of protein synthesis and ultimately cell death.[2][3]

Neomycin C's clinical utility is hampered by its significant side effects, including nephrotoxicity and ototoxicity. A detailed understanding of its structure is the foundation for structure-activity relationship (SAR) studies aimed at developing safer and more effective aminoglycoside antibiotics. This guide synthesizes the current knowledge on the molecular architecture of Neomycin C for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Composition

Neomycin C is a pseudo-tetrasaccharide with the molecular formula C₂₃H₄₆N₆O₁₃ and a molecular weight of 614.64 g/mol .[4][] Its structure is composed of four distinct carbohydrate-based rings linked by glycosidic bonds.[6] These constituent units are:

-

Ring I & Ring IV: Two molecules of Neosamine C (2,6-diamino-2,6-dideoxy-D-glucose).

-

Ring II: A central 2-deoxystreptamine (2-DOS) ring.

-

Ring III: A D-ribose ring.

The arrangement of these units is characteristic of the neomycin family, with the D-ribose ring linking the neosamine C and 2-deoxystreptamine moieties. Specifically, Neomycin C is a glycoside ester of neamine and neobiosamine C.[4] Neamine itself is composed of a neosamine C ring linked to the 2-deoxystreptamine ring.

Glycosidic Linkages

The four rings of Neomycin C are connected by specific glycosidic linkages, which are covalent bonds formed between the anomeric carbon of one monosaccharide and a hydroxyl group of another. The precise connectivity and stereochemistry of these linkages are crucial for the overall shape and biological activity of the molecule.

The glycosidic linkages in Neomycin C are as follows:

-

The D-ribose ring (Ring III) is linked to the 2-deoxystreptamine ring (Ring II).

-

One neosamine C molecule (Ring IV) is attached to the D-ribose ring (Ring III).

-

The second neosamine C molecule (Ring I) is linked to the 2-deoxystreptamine ring (Ring II).

Stereochemistry and Absolute Configuration

Neomycin C possesses a multitude of chiral centers, making its stereochemistry complex and critical to its function. The absolute configuration of each stereocenter is defined by the Cahn-Ingold-Prelog (CIP) priority rules, resulting in a specific three-dimensional arrangement.

The IUPAC name for Neomycin C precisely describes its absolute stereochemistry: (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol .[4]

Neomycin C is a stereoisomer of Neomycin B.[1] The key structural difference between Neomycin B and Neomycin C lies in the stereochemistry of the aminomethyl group at the C-5''' position of the terminal neosamine ring. This subtle difference in stereochemistry has a significant impact on their biological activity.

Quantitative Structural Data

Table 1: Physicochemical Properties of Neomycin C

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₆N₆O₁₃ | [4][] |

| Molecular Weight | 614.64 g/mol | [4][] |

| CAS Number | 66-86-4 | [] |

| Melting Point | >113 °C (decomposes) | [] |

| Boiling Point | 927.1 ± 65.0 °C at 760 mmHg | [] |

| Density | 1.616 ± 0.10 g/cm³ | [] |

Note: Quantitative data on bond lengths, angles, and torsions are not available for Neomycin C directly. The data for neomycin analogs can be found in specialized crystallographic databases.

Experimental Protocols for Structural Elucidation

The complex structure of Neomycin C has been elucidated primarily through a combination of chemical degradation studies and advanced spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. For Neomycin C, a suite of NMR experiments is typically employed.[7]

5.1.1. Sample Preparation (Generalized Protocol for Aminoglycosides)

-

Dissolve 5-10 mg of the purified Neomycin C sample in 0.5 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O), as aminoglycosides are highly polar.

-

Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

-

Transfer the solution to a standard 5 mm NMR tube.

5.1.2. NMR Experiments

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to fully assign the structure of Neomycin C.

-

1D ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

-

1D ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish the spin systems within each sugar ring.[7]

-

2D TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a monosaccharide unit, from one proton to all others within the same ring.[7]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the glycosidic linkages between the sugar rings.[8][9]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the relative stereochemistry and conformation of the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Neomycin in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ring II (2-DOS) | ||

| H-1' | ~5.4 | ~100 |

| Ring III (Ribose) | ||

| H-1'' | ~5.8 | ~109 |

| Ring I & IV (Neosamine C) | ||

| H-1''' / H-1'''' | ~5.2 | ~98 |

Note: The chemical shifts are approximate and can vary depending on the specific experimental conditions such as pH and temperature. Detailed assignments can be found in the cited literature.[7][8][9]

X-ray Crystallography

-

Crystallization: Growing a high-quality single crystal of Neomycin C or a suitable salt form. This is often the most challenging step for complex and flexible molecules like aminoglycosides.

-

Data Collection: Irradiating the crystal with X-rays and collecting the diffraction pattern on a detector.

-

Structure Solution and Refinement: Using the diffraction data to calculate the electron density map of the molecule and build an atomic model. The model is then refined to best fit the experimental data.

Signaling Pathways and Biological Workflows

Biosynthesis of Neomycin C

Neomycin C is synthesized by the soil bacterium Streptomyces fradiae through a complex biosynthetic pathway. A key part of this pathway involves the conversion of ribostamycin to Neomycin C. Subsequently, Neomycin C can be enzymatically converted to Neomycin B.[10]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action of Neomycin C, like other aminoglycosides, is the inhibition of protein synthesis in bacteria. This is achieved by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit.[2][3] This binding event has several downstream consequences that are detrimental to the bacterial cell.

Neomycin-Induced Ototoxicity Signaling

One of the major dose-limiting side effects of neomycin is ototoxicity, or damage to the inner ear. The proposed mechanism involves the entry of neomycin into hair cells through mechanotransduction channels, leading to an increase in reactive oxygen species (ROS) and ultimately apoptosis.

Conclusion

Neomycin C is a structurally complex aminoglycoside antibiotic whose detailed molecular architecture dictates its biological activity and toxicological profile. This guide has provided a comprehensive overview of its structure, stereochemistry, and the experimental techniques used for its elucidation. The provided diagrams of its biosynthesis and mechanism of action offer a visual framework for understanding its biological context. While a complete set of quantitative structural data from X-ray crystallography of Neomycin C remains to be published, the information presented here serves as a valuable resource for researchers in the field. Further studies, particularly those focused on obtaining a high-resolution crystal structure and exploring the conformational landscape of Neomycin C, will be instrumental in the development of next-generation aminoglycosides with improved therapeutic properties.

References

- 1. Neomycin (Ref: USAF CB-19) [sitem.herts.ac.uk]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Neomycin C | C23H46N6O13 | CID 456194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis Pathway of Neomycin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomycin, a member of the aminoglycoside family of antibiotics, is a complex secondary metabolite produced by the soil bacterium Streptomyces fradiae. It is a mixture of related compounds, primarily neomycin B and its stereoisomer, neomycin C. This technical guide provides a comprehensive overview of the intricate biosynthetic pathway leading to the formation of neomycin C. We will delve into the genetic framework, enzymatic machinery, and key chemical transformations that govern the assembly of this potent antibacterial agent. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.

Introduction

Neomycin exerts its antibacterial activity by binding to the 30S ribosomal subunit of susceptible bacteria, leading to the inhibition of protein synthesis.[1][2][3] The neomycin complex consists of neamine (neomycin A), neomycin B, and neomycin C. Neomycin B is the most abundant and biologically active component, with neomycin C being a stereoisomer that differs in the configuration at the C-5''' position of the neosamine C moiety.[4] Understanding the biosynthesis of neomycin C is crucial for endeavors aimed at pathway engineering to improve yields and generate novel aminoglycoside analogs with enhanced therapeutic properties.

The biosynthesis of neomycin C originates from the central metabolite D-glucose-6-phosphate and involves a series of enzymatic reactions, including transamination, glycosylation, oxidation, and epimerization, orchestrated by the neo gene cluster in S. fradiae.[1]

The neo Biosynthetic Gene Cluster

The genetic blueprint for neomycin biosynthesis is encoded within the neo gene cluster in Streptomyces fradiae. This cluster contains all the necessary genes for the synthesis of the 2-deoxystreptamine (2-DOS) core, the attachment of sugar moieties, and the various modification reactions. The organization of the neo gene cluster reveals a coordinated system for the production of this complex antibiotic.

Table 1: Genes of the neo Cluster and Their Functions in Neomycin Biosynthesis

| Gene | Encoded Protein | Function in Neomycin Biosynthesis |

| neo6 | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Catalyzes the first transamination step in 2-DOS biosynthesis.[5] |

| neo7 | 2-deoxy-scyllo-inosose synthase (DOIS) | Catalyzes the cyclization of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose.[5] |

| neo5 | Putative dehydrogenase | Involved in the 2-DOS biosynthesis pathway. |

| neo18 | 6'-oxoglucosaminyl:L-glutamate aminotransferase | Involved in the formation of the neosamine rings.[6] |

| neo11 | Glucosaminyl-6'-oxidase | Works in conjunction with Neo18 to convert paromamine to neamine.[6] |

| neo8 | Glycosyltransferase | Catalyzes the transfer of N-acetylglucosamine to 2-DOS.[4] |

| neo15 | Glycosyltransferase | Catalyzes the transfer of N-acetylglucosamine to ribostamycin.[4] |

| neo16 | Deacetylase | Removes the acetyl group from N-acetylglucosamine moieties.[4] |

| neoL | Phosphoribosyl-diphosphate:neamine phosphoribosyltransferase | Involved in the ribosylation of neamine. |

| neoB | Aminotransferase | Catalyzes two aminotransferase steps in the pathway.[7][8] |

| neoN | Radical SAM-dependent epimerase | Catalyzes the final epimerization of neomycin C to neomycin B.[9][10] |

| neoG, neoH | Regulatory proteins | Positively regulate neomycin biosynthesis.[9] |

| neoR | Putative regulatory protein | Positively regulates neomycin biosynthesis.[6] |

| aphA | Aminoglycoside phosphotransferase | Confers resistance to neomycin.[9] |

The Biosynthetic Pathway of Neomycin C

The biosynthesis of neomycin C can be conceptually divided into three main stages:

-

Formation of the 2-deoxystreptamine (2-DOS) core.

-

Glycosylation and modification to form the pseudotrisaccharide intermediate, ribostamycin.

-

Further glycosylation and modifications to yield neomycin C.

Caption: Overview of the Neomycin C biosynthetic pathway.

Stage 1: Formation of the 2-Deoxystreptamine (2-DOS) Core

The biosynthesis of neomycin C commences with the conversion of the primary metabolite D-glucose-6-phosphate into the central aminocyclitol core, 2-deoxystreptamine (2-DOS) . This multistep process is initiated by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS) , encoded by the neo7 gene.[5] DOIS catalyzes the cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose .

The subsequent step involves a transamination reaction catalyzed by an L-glutamine:2-deoxy-scyllo-inosose aminotransferase , the product of the neo6 gene, to yield 2-deoxy-scyllo-inosamine .[5] A subsequent oxidation and another transamination, catalyzed by a dehydrogenase (likely neo5) and an aminotransferase, respectively, complete the formation of the symmetrical 2-DOS core.

Stage 2: Assembly of Ribostamycin

With the 2-DOS core synthesized, the pathway proceeds with a series of glycosylation and modification steps to form the pseudotrisaccharide ribostamycin .

The first glycosylation is catalyzed by the glycosyltransferase Neo8 , which attaches an N-acetyl-D-glucosamine moiety to the 4-hydroxyl group of 2-DOS.[4] The resulting intermediate is then deacetylated by the deacetylase Neo16 .[4] This is followed by a series of reactions including an oxidation at the 6'-position by Neo11 (a glucosaminyl-6'-oxidase) and a subsequent transamination at the same position by Neo18 (an aminotransferase) to convert the glucosamine moiety into a neosamine, yielding paromamine .[6] Further enzymatic steps convert paromamine to neamine .

The final step in ribostamycin formation is the attachment of a D-ribose unit to the 5-hydroxyl group of the 2-DOS ring of neamine. This ribosylation is catalyzed by a phosphoribosyltransferase, NeoL .

Stage 3: Conversion of Ribostamycin to Neomycin C

The final stage of neomycin C biosynthesis involves the addition of a second neosamine ring to ribostamycin.

This begins with the glycosyltransferase Neo15 attaching another N-acetyl-D-glucosamine to the 3'-hydroxyl of the ribose moiety of ribostamycin.[4] The deacetylase Neo16 then removes the acetyl group.[4] A series of oxidation and transamination reactions, similar to those in the formation of the first neosamine ring and involving enzymes like NeoB , convert this second glucosamine into a neosamine C moiety.[7][8] The resulting molecule is neomycin C .

It is important to note that neomycin C is a stereoisomer of the more abundant neomycin B. The final step in the overall neomycin biosynthetic pathway is the epimerization of neomycin C to neomycin B, a reaction catalyzed by the radical SAM-dependent epimerase NeoN .[9][10]

Quantitative Data

While extensive kinetic data for all enzymes in the neomycin C pathway is not exhaustively available, several studies have provided valuable quantitative insights into the production of neomycin.

Table 2: Neomycin Production Yields under Optimized Conditions

| Strain/Condition | Neomycin Titer (mg/L or U/mL) | Fold Increase | Reference |

| S. fradiae CGMCC 4.7387 (Wild-type) | ~500 mg/L | - | [6] |

| S. fradiae with afsA-g overexpression | ~723 mg/L | ~1.45 | [6] |

| S. fradiae with neoR overexpression | ~565 mg/L | ~1.13 | [6] |

| S. fradiae SF-2 (mutant) | 11,505 U/mL | - | [11] |

| S. fradiae SF-neoE (neoE overexpression) | 15,810.8 U/mL | 1.37 | [11] |

| SF-neoE with 60 mM (NH4)2SO4 | 17,399 U/mL | 1.51 | [11] |

| S. fradiae Sf6-2 (mutant) | 7780 U/mL | - | [12] |

| Sf6-2 with optimized medium | 10849 U/mL | 1.39 | [12] |

These data highlight the potential for significantly increasing neomycin production through both classical strain improvement and targeted genetic engineering of regulatory and biosynthetic genes, as well as optimization of fermentation media.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of the neomycin C biosynthesis pathway.

Fermentation of Streptomyces fradiae for Neomycin Production

A typical fermentation protocol involves the cultivation of S. fradiae in a suitable liquid or solid-state medium to induce the production of neomycin.

Seed Culture Preparation:

-

Inoculate a loopful of S. fradiae spores or mycelia from a slant into a seed culture medium.

-

Incubate at 30°C with shaking (e.g., 220 rpm) for 2-3 days.

Production Fermentation:

-

Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).

-

Incubate at 30°C with shaking for 7-10 days.[12]

-

Monitor neomycin production periodically by taking samples for analysis.

Example Production Medium Composition (g/L): Soluble starch (70), peanut meal (28), yeast extract (6), (NH₄)₂SO₄ (6), glucose (20), corn steep liquor (2.5), peptone (9), soybean meal (5), NaCl (4.5), and soybean oil (3), with the pH adjusted to 6.8–7.3.[12]

Caption: A generalized workflow for neomycin production.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of individual enzymes, the corresponding genes from the neo cluster are often cloned and expressed in a heterologous host, typically Escherichia coli.

Protocol Outline:

-

Gene Amplification: Amplify the target neo gene from S. fradiae genomic DNA using PCR with appropriate primers.

-

Cloning: Clone the PCR product into an expression vector (e.g., pET series) containing a suitable tag (e.g., His-tag) for purification.

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed E. coli to a suitable cell density and induce protein expression with an inducer (e.g., IPTG).

-

Cell Lysis and Purification: Harvest the cells, lyse them, and purify the target protein from the cell-free extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Caption: Workflow for heterologous expression and purification.

In Vitro Enzyme Assays

Purified enzymes are used in in vitro assays to determine their specific activity and kinetic parameters. The exact conditions will vary depending on the enzyme.

General Glycosyltransferase Assay Protocol:

-

Prepare a reaction mixture containing a suitable buffer, the purified glycosyltransferase, the acceptor substrate (e.g., 2-DOS or ribostamycin), and the sugar donor (e.g., UDP-N-acetylglucosamine).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding a solvent or heating).

-

Analyze the reaction mixture for product formation using methods like HPLC or mass spectrometry.

Analysis of Neomycin and Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of neomycin and its biosynthetic intermediates. Due to the lack of a strong chromophore in aminoglycosides, detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or after post-column derivatization.

Example HPLC-ELSD Conditions:

-

Mobile Phase: A gradient of methanol and trichloroacetic acid (e.g., 40 mM, pH 1.7-1.8)[13][14][15]

-

Detector: ELSD with an evaporation temperature of 50°C and nitrogen pressure of 320 kPa[13][14][15]

Gene Deletion in Streptomyces fradiae using CRISPR/Cas9

CRISPR/Cas9-mediated genome editing has become a powerful tool for functional genomics in Streptomyces.

Generalized Protocol for Gene Deletion:

-

Design and construct a CRISPR/Cas9 plasmid: This plasmid should contain the Cas9 nuclease, a guide RNA (gRNA) targeting the gene of interest, and homology arms flanking the target gene for homologous recombination-mediated repair.

-

Transformation: Introduce the CRISPR/Cas9 plasmid into S. fradiae via conjugation from an E. coli donor strain.

-

Selection of Exconjugants: Select for S. fradiae colonies that have received the plasmid.

-

Screening for Deletions: Screen the exconjugants by PCR to identify those in which the target gene has been deleted.[16][17][18][19][20]

Caption: A simplified workflow for CRISPR/Cas9-mediated gene deletion.

Conclusion

The biosynthesis of neomycin C is a complex and fascinating process that highlights the remarkable metabolic capabilities of Streptomyces fradiae. A thorough understanding of the neo gene cluster and the functions of the encoded enzymes provides a solid foundation for rational strain improvement and the generation of novel aminoglycoside antibiotics through combinatorial biosynthesis and synthetic biology approaches. The methodologies outlined in this guide serve as a starting point for researchers aiming to further unravel the intricacies of this important biosynthetic pathway and to harness its potential for the development of new and improved antibacterial agents.

References

- 1. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The three‐dimensional structure of NeoB: An aminotransferase involved in the biosynthesis of neomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The three-dimensional structure of NeoB: An aminotransferase involved in the biosynthesis of neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Component Optimization of Neomycin Biosynthesis via the Reconstitution of a Combinatorial Mini-Gene-Cluster in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Point mutation of V252 in neomycin C epimerase enlarges substrate-binding pocket and improves neomycin B accumulation in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Development and validation method for simultaneous quantification of neomycin and polymyxin B by HPLC-ELSD and comparison with microbiological method | IMSEAR [pesquisa.bvsalud.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Development and validation method for simultaneous quantification of neomycin and polymyxin B by HPLC-ELSD and comparison with microbiological method | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 16. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Neomycin C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Neomycin C, an aminoglycoside antibiotic with broad-spectrum activity against a variety of bacterial pathogens.[1] The document details its molecular interactions, the consequences of these interactions on bacterial protein synthesis, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Neomycin C, a member of the aminoglycoside family of antibiotics, exerts its bactericidal effects primarily by targeting and inhibiting bacterial protein synthesis.[2] This process is multifaceted and involves several key steps that ultimately lead to cell death. The primary target of Neomycin C is the bacterial ribosome, specifically the 30S ribosomal subunit.[1][3]

1.1. Binding to the 30S Ribosomal Subunit

Neomycin C binds with high affinity to the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA) of the 30S subunit.[4][5] This binding site is a highly conserved region, which accounts for the broad-spectrum activity of neomycin.[6] The neamine core, a common structural feature of aminoglycosides, is crucial for this specific binding.[4] The interaction is stabilized by hydrogen bonds and electrostatic interactions between the positively charged amino groups of the antibiotic and the negatively charged phosphate backbone of the rRNA.[7]

1.2. Consequences of Ribosomal Binding

The binding of Neomycin C to the A-site induces a significant conformational change in the ribosome, leading to several detrimental effects on protein synthesis:

-

Induction of mRNA Codon Misreading: The conformational change caused by Neomycin C binding stabilizes a state that is normally only achieved when a correct (cognate) tRNA-mRNA pairing occurs.[4] This leads to the erroneous acceptance of near-cognate or non-cognate aminoacyl-tRNAs during translation.[1][8] The result is the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of aberrant and non-functional proteins.[1]

-

Inhibition of Translocation: Neomycin C can also physically block the movement of the ribosome along the mRNA strand, a process known as translocation.[1][4] This steric hindrance prevents the peptidyl-tRNA from moving from the A-site to the P-site (peptidyl-tRNA site), effectively halting protein elongation.[1]

-

Disruption of Ribosomal Assembly: Some evidence suggests that neomycin can also interfere with the proper assembly of the 30S ribosomal subunit, further reducing the number of functional ribosomes available for protein synthesis.[9]

The culmination of these effects—the production of faulty proteins and the cessation of protein synthesis—disrupts critical cellular processes, ultimately leading to bacterial cell death.[1]

Secondary Mechanism of Action: Cell Membrane Damage

A secondary, yet significant, aspect of Neomycin C's bactericidal activity is its effect on the bacterial cell membrane. The accumulation of mistranslated, aberrant proteins within the cell membrane is thought to disrupt its integrity.[10] This disruption can lead to increased permeability, leakage of essential cellular components, and a further influx of the antibiotic, creating a positive feedback loop that accelerates cell death.[8]

Quantitative Data on Neomycin C Activity

The following table summarizes key quantitative data related to the activity of Neomycin C and related aminoglycosides.

| Parameter | Value | Organism/System | Reference |

| IC50 (In Vitro Translation Inhibition) | 50 ± 9 nM | E. coli cell-free system | [11] |

| IC50 (30S Particle Formation) | 2.5 µg/mL | Staphylococcus aureus | [9] |

| IC50 (Viable Cell Number) | 2 µg/mL | Staphylococcus aureus | [9] |

| Minimum Inhibitory Concentration (MIC) | 1.9 mg/liter | E. coli DH5α | [11] |

| Binding Affinity (Kd) to A-site RNA | 2 ± 2 nM (high affinity site) | In vitro (ITC) | [12] |

| Binding Affinity (Kd) to A-site RNA | 0.6 ± 0.2 µM (low affinity site) | In vitro (ITC) | [12] |

Experimental Protocols

4.1. In Vitro Translation Inhibition Assay

This assay quantifies the ability of a compound to inhibit protein synthesis in a cell-free system.

-

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is programmed with an mRNA template, typically encoding a reporter enzyme like luciferase. The activity of the synthesized enzyme is proportional to the amount of protein made.

-

Methodology:

-

Prepare a reaction mixture containing a commercial in vitro translation kit (e.g., from rabbit reticulocyte lysate or E. coli S30 extract).[13][14]

-

Add the mRNA template for a reporter protein (e.g., firefly luciferase).[13]

-

Add varying concentrations of Neomycin C (or other test compounds) to the reaction mixtures.

-

Incubate the reactions at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).[14]

-

Add the substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.[13]

-

Calculate the percentage of translation inhibition for each concentration of Neomycin C relative to a no-drug control.

-

Determine the IC50 value by plotting the inhibition data against the logarithm of the drug concentration and fitting to a sigmoidal dose-response curve.[11]

-

4.2. Ribosome Binding Assay (Fluorescence-Based Competition Assay)

This assay measures the binding affinity of a compound to its target, in this case, the ribosomal A-site.

-

Principle: A fluorescently labeled aminoglycoside probe (e.g., fluorescein-neomycin) is allowed to bind to an RNA oligonucleotide that mimics the ribosomal A-site. The binding of the probe results in a change in its fluorescence properties (e.g., quenching). Unlabeled Neomycin C is then added, which competes with the fluorescent probe for binding to the A-site, causing a reversal of the fluorescence change.

-

Methodology:

-

Synthesize or purchase a 27-base RNA oligonucleotide that models the E. coli ribosomal A-site and a fluorescein-labeled neomycin probe (F-neo).[15]

-

In a multi-well plate, add a fixed concentration of the A-site RNA and the F-neo probe to a suitable buffer.

-

Measure the initial fluorescence. The binding of F-neo to the RNA should cause fluorescence quenching.[15]

-

Add serial dilutions of unlabeled Neomycin C to the wells.

-

Incubate to allow the binding to reach equilibrium.

-

Measure the fluorescence in each well. The displacement of F-neo by Neomycin C will result in an increase in fluorescence.

-

The binding affinity (Kd or IC50) can be calculated by analyzing the concentration-dependent displacement of the fluorescent probe.

-

4.3. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of an antibiotic in a liquid growth medium. After incubation, the presence or absence of growth is determined visually or by measuring optical density.

-

Methodology:

-

Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., E. coli).

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of Neomycin C in a suitable broth medium (e.g., Luria-Bertani).[11]

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.[11]

-

The MIC is defined as the lowest concentration of Neomycin C at which there is no visible growth of the bacteria.[11]

-

Visualizations

5.1. Mechanism of Action of Neomycin C

References

- 1. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]

- 2. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Defining the Molecular Forces That Determine the Impact of Neomycin on Bacterial Protein Synthesis: Importance of the 2′-Amino Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Native Top-Down Mass Spectrometry Uncovers Two Distinct Binding Motifs of a Functional Neomycin-Sensing Riboswitch Aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Characterization of Ribosomal Binding and Antibacterial Activities Using Two Orthogonal High-Throughput Screens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biochemical Properties of Neomycin C

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neomycin is a broad-spectrum aminoglycoside antibiotic complex produced by the bacterium Streptomyces fradiae.[1][2] The complex primarily consists of two active stereoisomers, Neomycin B (also known as Framycetin) and Neomycin C, with Neomycin B being the more potent component.[3][4][5] Neomycin C constitutes approximately 5-15% of the commercial mixture.[1] This guide provides a comprehensive technical overview of the biochemical properties of Neomycin C, including its mechanism of action, antimicrobial spectrum, pharmacokinetics, resistance mechanisms, and associated toxicities. Detailed experimental protocols and data are presented to support researchers and professionals in drug development and microbiological studies.

Physicochemical Characteristics

Neomycin C is a tetracyclic aminoglycoside with the chemical formula C₂₃H₄₆N₆O₁₃ and a molar mass of 614.65 g/mol .[1][6] As part of the neomycin complex, it is a thermostable and water-soluble compound, characteristics that are crucial for its formulation and administration.[1]

Mechanism of Action

Primary Mechanism: Inhibition of Bacterial Protein Synthesis

The principal bactericidal activity of Neomycin C, like other aminoglycosides, stems from its ability to irreversibly bind to the bacterial 30S ribosomal subunit.[7][8] Specifically, it targets the aminoacyl-tRNA site (A-site) within the 16S rRNA.[9][10] This binding event disrupts the fidelity of protein synthesis by causing misreading of the mRNA codon, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins.[11] This disruption of essential protein production ultimately results in bacterial cell death.[2][11]

Caption: Mechanism of Neomycin C-induced bacterial protein synthesis inhibition.

Inhibition of Phospholipase C and Anti-Angiogenic Effects

Beyond its ribosomal activity, Neomycin C exhibits a high binding affinity for the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[1] This interaction is significant as neomycin is a known inhibitor of phospholipase C (PLC).[12] By sequestering PIP2, a substrate for PLC, neomycin can disrupt downstream signaling pathways. One notable consequence is the inhibition of angiogenin-induced angiogenesis.[12] Neomycin prevents the nuclear translocation of angiogenin in human endothelial cells, a critical step for its angiogenic activity.[12] This effect suggests a potential, though largely unexplored, role for neomycin and its analogs in anti-angiogenic research.

Caption: Neomycin C's inhibitory effect on the angiogenin signaling pathway.

Antimicrobial Spectrum and Potency

Neomycin C contributes to the broad-spectrum activity of the neomycin complex, which is particularly effective against Gram-negative aerobic bacteria and partially effective against some Gram-positive bacteria.[1][13] It has minimal to no activity against anaerobic bacteria, fungi, or viruses.[13] Studies have shown its efficacy against clinically significant pathogens, although Neomycin C is known to be less potent than its stereoisomer, Neomycin B.[6][14]

Table 1: Minimum Inhibitory Concentration (MIC) Data for Neomycin

| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |

| Escherichia coli | General | <8* | N/A | N/A | [15] |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | Clinical Isolates (n=134) | 8 | 256 | 65.7% | [16] |

Note: Data presented is for the Neomycin complex. N/A: Not Available. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[17]

Pharmacokinetics (ADME)

The clinical application of neomycin is heavily influenced by its pharmacokinetic profile, which is characterized by poor oral absorption and significant potential for toxicity upon systemic exposure.

-

Absorption: When administered orally, only about 3% of a neomycin dose is absorbed from the gastrointestinal tract.[7][18] However, absorption can be significantly increased in the presence of damaged or inflamed intestinal mucosa.[7] It is rapidly and almost completely absorbed from other body surfaces (excluding the urinary bladder) if applied topically during medical procedures.[7]

-

Distribution: The small fraction of absorbed neomycin is rapidly distributed into tissues.[18] With repeated dosing, it progressively accumulates in the renal cortex and the inner ear, which is the basis for its nephro- and ototoxicity.[8][18]

-

Metabolism: Neomycin undergoes negligible metabolism in the body.[8][19][20]

-

Excretion: Approximately 97% of an oral dose is excreted unchanged in the feces.[8][18] The absorbed fraction is eliminated via the kidneys.[8] The release of tissue-bound neomycin is slow, occurring over several weeks after administration has ceased.[18]

Table 2: Summary of Neomycin C Pharmacokinetic Parameters

| Parameter | Value | Comments | References |

| Oral Bioavailability | ~3% | Can increase with GI inflammation. | [7][18] |

| Elimination Half-life | 2 - 3 hours | For the systemically absorbed fraction. | [19] |

| Protein Binding | 0 - 30% | Low binding affinity to plasma proteins. | [18][20] |

| Primary Excretion Route | Feces (~97%, oral admin) | The absorbed fraction is excreted renally. | [8][18] |

Mechanisms of Bacterial Resistance

The emergence of resistance to aminoglycosides, including neomycin, is a significant clinical concern. Bacteria have evolved several mechanisms to evade the bactericidal effects of Neomycin C.

-

Enzymatic Inactivation: This is the most common resistance mechanism. Bacteria acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[2][21] These modifications include N-acetylation, O-phosphorylation, or adenylylation.[2][22]

-

Target Site Alteration: Mutations in the 16S rRNA gene can alter the A-site, reducing the binding affinity of neomycin.[2] Additionally, methylation of the ribosomal binding site can also confer resistance.[2]

-

Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of neomycin by either reducing its uptake or actively pumping it out.[22] This can be achieved through mutations that alter or decrease the expression of outer membrane porins or by the acquisition of active efflux pump systems.[2][21]

Caption: Primary mechanisms of bacterial resistance to Neomycin C.

Toxicity Profile: Ototoxicity and Nephrotoxicity

The systemic use of neomycin is severely limited by its potential for significant toxicity.[1]

-

Ototoxicity: Neomycin can cause irreversible damage to the cochleovestibular system.[23] It accumulates in the inner ear fluids, leading to the destruction of outer hair cells in the organ of Corti, which begins with high-frequency hearing loss and can progress to complete deafness.[23] It can also damage vestibular hair cells, leading to balance problems.[24]

-

Nephrotoxicity: Accumulation of neomycin in the proximal tubular cells of the kidneys can lead to acute kidney injury.[18][25]

The underlying mechanisms for these toxicities are complex but are thought to involve the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic cell death pathways in the sensitive cells of the inner ear and kidneys.[24][26]

Key Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of Neomycin C against a bacterial strain can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16]

-

Preparation: A stock solution of Neomycin C is prepared and serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Analysis: The MIC is recorded as the lowest concentration of Neomycin C that completely inhibits visible bacterial growth.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Ribosomal A-Site Binding Assay

A high-throughput fluorescence competition assay can be used to determine the binding affinity of Neomycin C to the ribosomal A-site.[9]

-

Components: The assay uses a 27-base RNA oligonucleotide that models the E. coli ribosomal A-site and a fluorescently labeled reporter molecule, such as fluorescein-neomycin (F-neo).

-

Principle: The binding of F-neo to the A-site RNA results in a quenching of its fluorescence.

-

Procedure: The A-site RNA and F-neo are incubated together. Varying concentrations of a competitor, Neomycin C, are added.

-

Measurement: The fluorescence is measured. The displacement of F-neo by the unlabeled Neomycin C results in an increase in fluorescence.

-

Analysis: The relative binding affinity of Neomycin C can be calculated by analyzing the concentration-dependent displacement of the F-neo probe.[9]

Caption: Workflow for a competitive ribosomal A-site binding assay.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be employed for the quantification and stability assessment of neomycin.[27]

-

Column: Kromasil C18(w) or equivalent.

-

Mobile Phase: 0.1% aqueous phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Quantification: A calibration curve is established using standard solutions of known concentrations (e.g., 10-60 µg/mL), and the concentration in unknown samples is determined by comparing peak areas.[27][28]

References

- 1. Neomycin - Wikipedia [en.wikipedia.org]

- 2. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neomycin (Ref: USAF CB-19) [sitem.herts.ac.uk]

- 4. ptfarm.pl [ptfarm.pl]

- 5. agscientific.com [agscientific.com]

- 6. Neomycin C | C23H46N6O13 | CID 456194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Characterization of Ribosomal Binding and Antibacterial Activities Using Two Orthogonal High-Throughput Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. Neomycin inhibits angiogenin-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]

- 16. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. idexx.dk [idexx.dk]

- 18. pdr.net [pdr.net]

- 19. google.com [google.com]

- 20. Neomycin Sulfate: Overview, Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 21. Resistance mechanisms - Cag - Annals of Translational Medicine [atm.amegroups.org]

- 22. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ototoxicity: Overview, Aminoglycosides, Other Antibiotics [emedicine.medscape.com]

- 24. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Neomycin ototoxicity and nephrotoxicity. A case report following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanisms Involved in Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Green RP-HPLC Stability-Indicating Assay Method for Neomycin Sulfate in the Veterinary Formulation [ejchem.journals.ekb.eg]

- 28. researchgate.net [researchgate.net]

A Deep Dive into the Comparative Activities of Neomycin C and Neomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomycin, a broad-spectrum aminoglycoside antibiotic derived from Streptomyces fradiae, is a complex of several components, primarily Neomycin A, B, and C.[1][2] Among these, Neomycin B (also known as framycetin) and its stereoisomer, Neomycin C, are the most significant active constituents.[1][2][3] While structurally similar, subtle differences in their stereochemistry lead to notable variations in their biological activity. This technical guide provides an in-depth comparison of the antibacterial activities of Neomycin C and Neomycin B, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.

Neomycin B is widely considered the most potent component of the neomycin complex.[1][2][3] Both Neomycin B and C exert their bactericidal effects by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to cell death.[1][4] This guide will delve into the nuances of their comparative efficacy against various bacterial strains and the methodologies used to quantify these differences.

Data Presentation: Comparative Antibacterial Potency

The antibacterial activity of Neomycin C is generally lower than that of Neomycin B. The precise ratio of their potencies can vary depending on the bacterial species and the assay method employed. The following tables summarize the available quantitative data on their comparative activities.

| Method | Organism | Relative Potency (Neomycin C vs. Neomycin B) | Reference |

| Agar Diffusion | Staphylococcus aureus | ~33% | [5] |

| Agar Diffusion | Not Specified | 62% | |

| Turbidimetric Method | Not Specified | 56% |

Table 1: Relative Potency of Neomycin C compared to Neomycin B.

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Carbapenem-Resistant Enterobacteriaceae | Neomycin (unspecified mixture) | 8 | 256 | [6] |

| Escherichia coli | Neomycin (unspecified mixture) | <8 | - | [7] |

| Pseudomonas aeruginosa | Neomycin (unspecified mixture) | >64 (resistance common) | >64 | |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Neomycin (unspecified mixture) | >128 (for some resistant strains) | >128 |

Experimental Protocols

Accurate determination of the antibacterial activity of Neomycin B and C relies on standardized and well-controlled experimental protocols. The following are detailed methodologies for two common assays used in antibiotic susceptibility testing, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10][11][12]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

- Antibiotics: Stock solutions of purified Neomycin B and Neomycin C of known concentration.

- Inoculum: A standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard, further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

- Microtiter Plates: Sterile 96-well plates.

2. Procedure:

- Serial Dilutions: Prepare two-fold serial dilutions of Neomycin B and Neomycin C in CAMHB directly in the 96-well plates. The typical concentration range to test for neomycin is 0.25 to 1024 µg/mL.

- Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

- Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

- Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by the naked eye or a plate reader.

3. Quality Control:

- Perform the assay with a reference bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) for which the expected MIC range of the antibiotics is known.

Agar Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

1. Preparation of Materials:

- Media: Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.

- Antibiotic Disks: Paper disks (6 mm diameter) impregnated with known concentrations of Neomycin B and Neomycin C.

- Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard.

2. Procedure:

- Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

- Disk Application: Aseptically apply the Neomycin B and Neomycin C disks to the surface of the inoculated agar. Ensure the disks are in firm contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.

- Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

- Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

3. Interpretation:

- The diameter of the inhibition zone is inversely proportional to the MIC. Larger zones indicate greater susceptibility. The relative potency can be assessed by comparing the zone diameters produced by Neomycin B and Neomycin C at the same concentration.

Mandatory Visualizations

Mechanism of Action of Neomycin B and C

The following diagram illustrates the shared mechanism of action of Neomycin B and C at the bacterial 30S ribosomal subunit.

Caption: Mechanism of action of Neomycin B and C.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Caption: Broth microdilution MIC assay workflow.

Experimental Workflow: Agar Diffusion Assay

The following diagram illustrates the workflow for the agar diffusion (Kirby-Bauer) susceptibility test.

Caption: Agar diffusion assay workflow.

Conclusion

The available evidence consistently demonstrates that Neomycin B is a more potent antibacterial agent than its stereoisomer, Neomycin C. This difference in activity, while variable depending on the specific microorganism and testing methodology, is a critical consideration for researchers and drug development professionals. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible assessment of the antibacterial potency of these and other aminoglycoside antibiotics. Further research to elucidate the precise molecular interactions that underpin the observed activity differences between Neomycin B and C could inform the rational design of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Neomycin - Wikipedia [en.wikipedia.org]

- 3. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of a 30S ribosomal subunit assembly intermediate found in Escherichia coli cells growing with neomycin or paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Study of Responses to Neomycins B and C by Microbiological and Gas-Liquid Chromatographic Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]

- 8. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iacld.com [iacld.com]

- 11. researchgate.net [researchgate.net]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

A Technical Guide to Neomycin C from Streptomyces fradiae: Biosynthesis, Fermentation, and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Neomycin C production, focusing on its biological source, Streptomyces fradiae. The document details the biosynthetic pathways, optimized fermentation protocols, and robust purification strategies essential for obtaining high-purity Neomycin C for research and development.

Introduction to Neomycin and Streptomyces fradiae

Neomycin is a broad-spectrum aminoglycoside antibiotic complex first isolated from the Gram-positive bacterium Streptomyces fradiae. The complex primarily consists of Neomycin B and its stereoisomer, Neomycin C. While both exhibit antibacterial activity, the relative abundance of each can be influenced by the producing strain and fermentation conditions. This guide will focus on the production and isolation of Neomycin C.

S. fradiae is a filamentous actinomycete known for its ability to produce a variety of secondary metabolites. Different strains have been identified that produce not only neomycin but also other antibiotics like tylosin and fosfomycin[1]. Understanding the genetic and metabolic pathways of this organism is crucial for optimizing the production of specific neomycin components.

Neomycin C Biosynthesis

The biosynthesis of neomycin in Streptomyces fradiae is a complex process orchestrated by a cluster of genes, often referred to as the neo gene cluster[2]. This process begins with precursors from primary metabolism and involves a series of enzymatic reactions to assemble the final aminoglycoside structure.

A key step in the biosynthesis of the neomycin complex is the epimerization of Neomycin C to Neomycin B, a reaction catalyzed by the enzyme Neomycin C 5'''-epimerase, which is encoded by the neoN gene[2]. This conversion is a critical factor in determining the final ratio of Neomycin B to C in the fermentation broth. Genetic engineering efforts have focused on manipulating the expression of neoN and other related genes to influence this ratio[2][3].

Regulatory Network of Neomycin Biosynthesis

The production of neomycin is tightly regulated at the transcriptional level by a network of regulatory proteins. Key players in this network include AfsA-g, NeoR, and NecR.

-

AfsA-g: This protein is a γ-butyrolactone (GBL) synthase. GBLs are small, diffusible signaling molecules that act as quorum-sensing signals in Streptomyces. AfsA-g positively influences the transcription of neoR[3][4].

-

NeoR: This putative regulatory protein, which contains an ATPase domain, is believed to be activated by the GBL signals produced by AfsA-g. NeoR, in turn, positively regulates the expression of the neomycin biosynthetic genes[3][4].

-

NecR: This transcription factor has been shown to bind to the promoter region of neoS, a gene within the neo cluster, thereby enhancing its transcription and promoting neomycin synthesis[5][6].

Fermentation of Streptomyces fradiae for Neomycin C Production

The production of Neomycin C is highly dependent on the composition of the fermentation medium and the culture conditions. Optimization of these parameters is critical for achieving high yields.

Culture Maintenance and Seed Culture Preparation

Experimental Protocol:

-

Strain Maintenance: Maintain Streptomyces fradiae (e.g., NCIM 2418) on agar slants containing (g/L): glucose 4, yeast extract 5, and peptone 10. Subculture monthly and store at 4 ± 1°C[7].

-

Spore Suspension: Prepare a spore suspension by washing a 9-day old slant with sterile distilled water.

-

Seed Culture Medium: Inoculate 1 mL of the spore suspension (containing approximately 18 × 10^6 spores) into a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium. The medium should contain (g/L): soluble starch 20, tryptone soy broth 20, yeast extract 3, CaCO3 3, K2HPO4 1, and MgSO4·7H2O 0.025. Adjust the initial pH to 7.2 before sterilization[7].

-

Incubation: Incubate the seed culture for 4 days at 30°C on a rotary shaker at 160 rpm[7].

Production Fermentation

Experimental Protocol:

-

Production Medium: The composition of the production medium can be varied to optimize neomycin yield. A solid-state fermentation (SSF) approach using coconut oil cake as a substrate has been shown to be effective[7]. Alternatively, submerged fermentation can be used.

-

Solid-State Fermentation (SSF):

-

In a 500 mL Erlenmeyer flask, use 10 g of coconut oil cake as the solid substrate and add 0.2 g of yeast extract. Adjust the moisture content to 45% and the initial pH to 7.2[7].

-

Sterilize the flasks at 121°C for 20 minutes.

-

Inoculate each flask with 2.0 mL of the seed culture.

-

Incubate the cultures statically at 30°C for 8 days[7].

-

-

Submerged Fermentation:

-

A typical submerged fermentation medium contains (g/L): soluble starch 70, peanut meal 28, yeast extract 6, (NH4)2SO4 6, glucose 20, corn steep liquor 2.5, peptone 9, soybean meal 5, NaCl 4.5, and soybean oil 3. Adjust the pH to 6.8–7.3[6].

-

Inoculate the production medium with the seed culture and incubate at 35°C with agitation (e.g., 220 rpm) for 7 days[6].

-

Quantitative Data on Fermentation Optimization

The following tables summarize the impact of various nutritional factors on neomycin production.

Table 1: Optimization of Nitrogen Sources for Neomycin Production in SSF [7]

| Nitrogen Source | Concentration (%) | Predicted Neomycin Yield (g/kg dry substrate) | Actual Neomycin Yield (g/kg dry substrate) |

| Ammonium chloride | 2.00 | 20,000 | 19,642 |

| Sodium nitrate | 1.50 | ||

| L-histidine | 0.250 | ||

| Ammonium nitrate | 0.250 |

Table 2: Neomycin Potency in Wild-Type and Mutant S. fradiae Strains [6]

| Strain | Fermentation Condition | Neomycin Potency (U/mL) |

| Wild-type (S. fradiae GC 6010) | Initial | ~5425 |

| Mutant (Sf6-2) | Before optimization | 7780 ± 110 |

| Mutant (Sf6-2) | After optimization | 10849 ± 141 |

Extraction and Purification of Neomycin C

The recovery and purification of Neomycin C from the fermentation broth is a multi-step process designed to separate the antibiotic from other cellular components and media constituents.

Experimental Protocol:

-

Harvesting and Clarification:

-

For SSF, extract the fermented solid medium with a 10-fold volume of phosphate buffer by shaking (200 rpm) for 30 minutes at 30°C.

-

For both SSF and submerged fermentation, separate the biomass and suspended materials by centrifugation at 10,000 x g for 15 minutes. The clarified supernatant contains the crude neomycin[7].

-

-

Cation Exchange Chromatography:

-

Neomycin is a basic compound and can be effectively captured from the clarified broth using a cation exchange resin (e.g., Amberlite CG-50)[8].

-

Loading: Pass the clarified supernatant through a column packed with the cation exchange resin.

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Elution: Elute the bound neomycin using a linear gradient of ammonium hydroxide (e.g., 0.05 to 0.5 mol/L)[8].

-

-

Further Purification and Concentration:

-

The fractions containing neomycin can be further purified using techniques like adsorption chromatography on activated carbon.

-

Concentrate the purified neomycin solution under reduced pressure.

-

-

Precipitation and Drying:

-

Precipitate the neomycin from the concentrated solution by adding an organic solvent such as acetone.

-

Collect the precipitate by filtration and dry it under vacuum.

-

Table 3: Hypothetical Purification Table for Neomycin C

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |

| Clarified Supernatant | 1000 | 5,000,000 | 5,000 | 100 | 1 |

| Cation Exchange | 100 | 4,500,000 | 45,000 | 90 | 9 |

| Adsorption Chromatography | 20 | 4,000,000 | 200,000 | 80 | 40 |

| Precipitation | 15 | 3,600,000 | 240,000 | 72 | 48 |

Note: The values in this table are illustrative and will vary depending on the specific fermentation and purification conditions.

Quality Control and Analysis

The purity and concentration of Neomycin C are typically determined using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol (HPLC Analysis):

-

Column: A reverse-phase C18 column (e.g., Waters ODS-2 Spherisorb) is commonly used[7].

-

Mobile Phase: An isocratic mobile phase of water-acetone (50:50) containing 11.6 mM heptafluorobutyric acid can be employed[7].

-

Flow Rate: A flow rate of 1.0 mL/min is typical[7].

-

Detection: As neomycin lacks a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD)[7] or by pre-column derivatization followed by fluorescence detection.

-

Quantification: A logarithmic calibration curve is generated using neomycin standards of known concentrations (e.g., 2 to 50 µg/mL)[7].

Experimental Workflow Diagram

Conclusion

This technical guide has provided a detailed overview of the core processes involved in the production of Neomycin C from Streptomyces fradiae. By understanding the intricacies of the biosynthetic pathways, optimizing fermentation conditions, and implementing robust purification strategies, researchers and drug development professionals can effectively produce and isolate high-quality Neomycin C for a variety of applications. The provided protocols and data serve as a valuable resource for establishing and improving Neomycin C production workflows.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Neomycin biosynthesis is regulated positively by AfsA-g and NeoR in Streptomyces fradiae CGMCC 4.7387 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Improved Neomycin Sulfate Potency in Streptomyces fradiae Using Atmospheric and Room Temperature Plasma (ARTP) Mutagenesis and Fermentation Medium Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US3108996A - Neomycin sulfate purification - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Neomycin C in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomycin, an aminoglycoside antibiotic, is a widely utilized tool in cell culture applications.[1] Commercially available as a complex of Neomycin A, B, and C, with Neomycin C being a stereoisomer of the most active component, Neomycin B, it serves primarily as a selective agent for establishing stable mammalian cell lines.[2][3] This is achieved by selecting for cells that have been successfully transfected with a plasmid conferring resistance to neomycin, typically through the expression of the neomycin phosphotransferase II (NPTII) gene.[4][5] Beyond its role in genetic selection, Neomycin C is also employed in studies investigating cytotoxicity, apoptosis, and the modulation of specific signaling pathways.[6][7][8]

This document provides detailed protocols for the effective use of Neomycin C in cell culture, including methodologies for determining optimal concentrations, establishing stable cell lines, and assessing cellular responses.

Mechanism of Action

In prokaryotes, neomycin exerts its antibiotic effect by binding to the 30S ribosomal subunit, which disrupts protein synthesis and leads to bacterial cell death.[2][9] In eukaryotic cells, the primary application of neomycin and its analog G418 (Geneticin) is for the selection of cells expressing the neo resistance gene. This gene encodes an aminoglycoside 3'-phosphotransferase that inactivates the antibiotic.[4]

Beyond this, neomycin can influence eukaryotic cell signaling. It is known to bind to phosphatidylinositol 4,5-bisphosphate (PIP2), a key component of cell membranes, thereby inhibiting the activity of phospholipase C (PLC).[1][8][10] This inhibition can interfere with downstream signaling cascades. Furthermore, at higher concentrations, neomycin can induce cytotoxicity and apoptosis, a process that may involve the generation of reactive oxygen species (ROS) and the activation of caspases.[7]

Data Presentation: Efficacy and Cytotoxicity of Neomycin

The effective concentration of neomycin for cell selection and its cytotoxic effects are highly dependent on the specific cell line. Therefore, it is crucial to perform a dose-response experiment, commonly known as a kill curve, to determine the optimal concentration for each cell type.[11][12][13] The following table summarizes reported concentration ranges for neomycin and its analog G418 in various cell culture applications.

| Application | Antibiotic | Cell Line | Concentration Range | Notes |

| Stable Cell Line Selection | G418 (Geneticin) | Various Mammalian | 100 - 1000 µg/mL | The optimal concentration must be determined by a kill curve. A common starting point is 400 µg/mL for selection and 200 µg/mL for maintenance.[4][11] |

| Cytotoxicity Studies | Neomycin | BHK-21, FEA, VERO | 1000 - 20000 µg/mL | Significant decreases in viability were observed at different concentrations for each cell line, highlighting cell-type specific sensitivity.[14] |

| Apoptosis Induction | Neomycin | HEI-OC1 | 0.5 - 5.0 mM | Neomycin induced apoptosis in a concentration-dependent manner.[7] |

| Inhibition of Angiogenesis | Neomycin | Human Endothelial Cells | 50 µM | At this concentration, neomycin abolished angiogenin-induced cell proliferation without affecting basal proliferation or viability.[8] |

Experimental Protocols

Determining Optimal Neomycin Concentration (Kill Curve)

Objective: To determine the minimum concentration of Neomycin C that is lethal to non-transfected cells.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Neomycin C stock solution

-

96-well cell culture plates

-

Cell counting solution (e.g., Trypan Blue) or a viability assay reagent (e.g., MTT, Neutral Red)

Protocol:

-

Seed the target cells into a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.

-

Allow the cells to adhere and resume proliferation overnight.

-

Prepare a series of dilutions of Neomycin C in complete culture medium. A broad range is recommended for the initial experiment (e.g., 100 µg/mL to 2000 µg/mL).

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Neomycin C. Include a no-antibiotic control.

-

Incubate the plate under standard cell culture conditions.

-